![molecular formula C11H16O4 B13003102 Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate is a chemical compound with the molecular formula C11H16O4. It is a bicyclic compound featuring an oxabicyclo[3.3.1]nonane core structure, which is a common motif in many biologically active molecules. This compound is primarily used in scientific research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an appropriate dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride
Solvents: Non-polar solvents like dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate can be compared with other similar compounds, such as:
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 3-azabicyclo[3.3.1]nonane derivatives
These compounds share the bicyclo[3.3.1]nonane core structure but differ in their functional groups and heteroatoms, which can significantly influence their chemical properties and biological activities. The unique combination of functional groups in ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate makes it distinct and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-2-15-11(13)7-3-8-5-14-6-9(4-7)10(8)12/h7-9H,2-6H2,1H3 |
InChI Key |
FLTMRFNSJMDOAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2COCC(C1)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


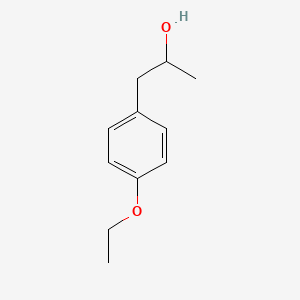
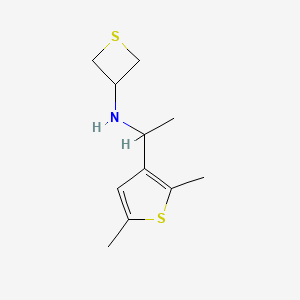
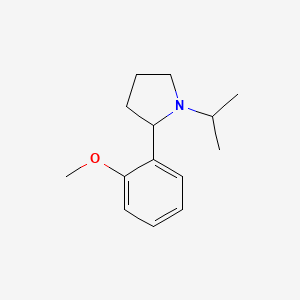
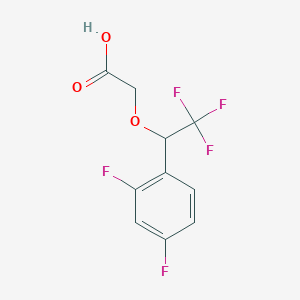
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)

![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
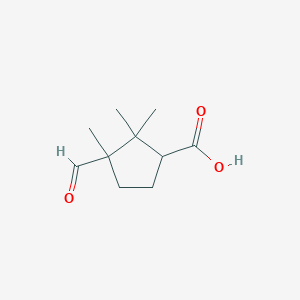
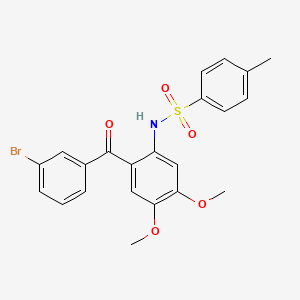
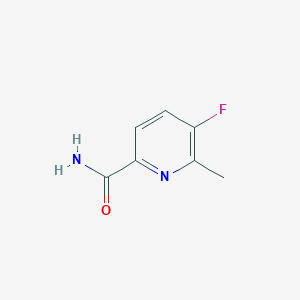

![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)

![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
